An Integrated Spectroscopic Approach to the Structure Elucidation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine
An Integrated Spectroscopic Approach to the Structure Elucidation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, field-proven workflow for the structure elucidation of the novel compound 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS No: 562815-62-7).[1][2] By integrating data from orthogonal analytical techniques—namely Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—we present a self-validating system for structural confirmation. This document moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that researchers can not only replicate the results but also apply the underlying logic to future challenges in compound identification.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds renowned for their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[3][4] The specific arrangement of substituents on the pyrazole ring dictates the molecule's chemical properties and biological function. Therefore, a rigorous and unequivocal method for structure determination is paramount.
This guide details the systematic process for confirming the structure of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine. Our analytical strategy is predicated on a logical progression:
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Molecular Blueprint: Utilize High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition.
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Connectivity Map: Employ a suite of 1D and 2D NMR experiments to establish the precise arrangement of atoms and substituent connectivity.
-
Functional Group Confirmation: Use Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of key functional groups.
Each step is designed to provide complementary information, creating a network of evidence that converges on a single, validated structure.
Foundational Analysis: Synthesis Context and Sample Purity
A robust structural elucidation begins with a pure sample. Understanding the synthetic origin of the compound is critical for anticipating potential impurities, such as regioisomers or unreacted starting materials.[5]
A plausible synthesis of the target compound involves a two-step process:
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Knorr Pyrazole Synthesis: Condensation of 3-ethyl-2,4-pentanedione with hydrazine hydrate to form the 4-ethyl-3,5-dimethyl-1H-pyrazole core. This method avoids regioisomerism due to the symmetrical nature of the diketone.[5][6][7]
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N-Alkylation: Reaction of the pyrazole core with a suitable 2-aminoethyl electrophile (e.g., 2-bromoethylamine) under basic conditions to introduce the ethanamine side chain at the N1 position.
Following synthesis, purification via column chromatography is essential. The purity of the final compound must be confirmed before proceeding with structural analysis.
Experimental Protocol: Purity Assessment by HPLC-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes to ensure separation of any potential impurities.[8]
-
Detection: Employ a Diode Array Detector (DAD) to check for peak purity and a coupled Mass Spectrometer to confirm the mass of the main eluting peak.
-
Acceptance Criterion: The sample is considered sufficiently pure for structural analysis if the main peak constitutes >98% of the total integrated peak area.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry provides the most direct route to determining a compound's molecular weight and elemental formula, which is the foundational piece of the structural puzzle.[9]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.[10]
-
Sample Introduction: Infuse the purified sample (dissolved in 50:50 acetonitrile/water with 0.1% formic acid) directly into the source.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental composition.
Data Interpretation: Molecular Formula
The molecular formula of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine is C₉H₁₇N₃ . The expected monoisotopic mass of the neutral molecule is 167.1422 Da. In positive mode ESI, the protonated molecule [M+H]⁺ is observed.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Formula | C₉H₁₈N₃⁺ | - | - |
| m/z | 168.1495 | 168.1492 | -1.8 |
This high-accuracy measurement confidently confirms the elemental composition as C₉H₁₇N₃.
Protocol: Tandem Mass Spectrometry (MS/MS)
-
Parent Ion Selection: In the mass spectrometer, isolate the [M+H]⁺ ion (m/z 168.15).
-
Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) with argon gas.
-
Fragment Ion Analysis: Scan for the resulting product ions to generate the MS/MS spectrum.
Fragmentation Analysis
The fragmentation pattern provides clues to the molecule's substructures. Pyrazoles exhibit characteristic fragmentation pathways, often involving the loss of stable neutral molecules.[11]
NMR Spectroscopy: Assembling the Connectivity Puzzle
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[8]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
2D Spectra: Acquire standard 2D correlation experiments: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[12]
¹H and ¹³C NMR Data Interpretation
The predicted chemical shifts and multiplicities provide a template for interpreting the experimental data. The structure has 7 distinct proton environments and 9 distinct carbon environments.
| Assignment | Group | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |
| 1 | Pyrazole-CH₃ (C3/5) | ~2.2 | s | 3H | ~10-15 |
| 2 | Pyrazole-CH₃ (C5/3) | ~2.2 | s | 3H | ~10-15 |
| 3 | Pyrazole-CH₂ CH₃ | ~2.4 | q | 2H | ~18-23 |
| 4 | Pyrazole-CH₂CH₃ | ~1.1 | t | 3H | ~13-18 |
| 5 | N-CH₂ CH₂NH₂ | ~4.0 | t | 2H | ~48-53 |
| 6 | N-CH₂CH₂ NH₂ | ~2.9 | t | 2H | ~40-45 |
| 7 | N-CH₂CH₂NH₂ | ~1.5 (broad) | s | 2H | - |
| 8 | Pyrazole C 3/5 | - | - | - | ~145-150 |
| 9 | Pyrazole C 5/3 | - | - | - | ~138-142 |
| 10 | Pyrazole C 4 | - | - | - | ~115-120 |
Note: The two methyl groups at C3 and C5 may have slightly different chemical shifts.
2D NMR Data Interpretation: Confirming Connectivity
While 1D NMR suggests the presence of the required fragments, 2D NMR provides the definitive proof of how they are connected.
-
COSY: Will show correlations between H3↔H4 (ethyl group) and H5↔H6 (ethanamine chain), confirming these fragments.
-
HSQC: Will connect each proton signal to its directly attached carbon (e.g., the quartet at ~2.4 ppm to the carbon at ~20 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. The crucial correlations are:
-
Protons at H5 (N-CH₂ ) will show a correlation to the pyrazole carbons C3 and C5, unambiguously proving N1 substitution .
-
Protons at H3 (ethyl CH₂ ) will show correlations to pyrazole carbons C3, C4, and C5, confirming its position at C4.
-
Protons of the methyl groups (H1, H2) will show correlations to their attached carbons (C3/C5) and the adjacent pyrazole carbons.
-
Conclusion
The structure elucidation of a novel chemical entity is a deductive process that requires the careful integration of data from multiple, orthogonal analytical techniques. As demonstrated for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, a systematic workflow starting with mass spectrometry to define the molecular formula, followed by a comprehensive suite of NMR experiments to map atomic connectivity, and concluding with IR spectroscopy to confirm functional groups, provides an unassailable confirmation of the molecular structure. This integrated approach not only ensures scientific accuracy but also embodies the principles of analytical method validation, providing the high level of confidence required in research and regulated drug development environments.
References
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
Anderson, D. M. W., & Duncan, J. L. (Year). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (Year). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). Available at: [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]
-
Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... ResearchGate. Available at: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]
-
Salem, M. A. I., et al. (Year). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Balogh, M. P. (2005). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available at: [Link]
-
1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. Available at: [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available at: [Link]
-
Cross-validation (analytical chemistry). Wikipedia. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]
-
Structure elucidation: Significance and symbolism. (2021). ScienceDirect. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. ResearchGate. Available at: [Link]
-
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine. Aladdin. Available at: [Link]
-
Your Inquiry on 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. Chemical-Suppliers.com. Available at: [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
van Zoonen, P., et al. (Year). Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. Available at: [Link]
-
Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (Year). Company Website. Available at: [Link]
-
Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. Available at: [Link]
-
Liu, H., et al. (2022). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. Available at: [Link]
-
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. PubChem. Available at: [Link]
-
Vargas-Cedeño, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Danzer, K., & Currie, L. A. (1998). Validation of analytical methods using a regression procedure. Analytical Chemistry. Available at: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
Sources
- 1. 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine - CAS:562815-62-7 - 阿镁生物 [amaybio.com]
- 2. Your Inquiry on 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine|C7H13N3 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
